ethyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate is a complex organic compound that features an imidazole ring, a benzoate ester, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride and a base such as pyridine.
Acylation: The imidazole derivative is then acylated with ethyl 4-aminobenzoate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Ethyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involving imidazole rings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the tosyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-(2-oxo-3-methyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate: Similar structure but with a methyl group instead of a tosyl group.
Ethyl 4-(2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate: Features a phenyl group instead of a tosyl group.
Uniqueness
Ethyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate is unique due to the presence of the tosyl group, which can significantly influence its chemical reactivity and biological activity. The tosyl group can act as a leaving group in substitution reactions, making the compound versatile for further chemical modifications.
Properties
IUPAC Name |
ethyl 4-[[2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-3-30-20(26)16-6-8-17(9-7-16)22-19(25)14-23-12-13-24(21(23)27)31(28,29)18-10-4-15(2)5-11-18/h4-13H,3,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXSMLRMJGSGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN(C2=O)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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